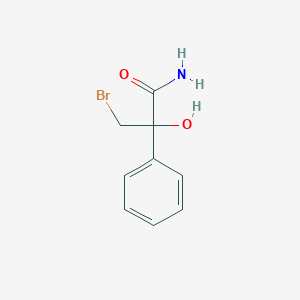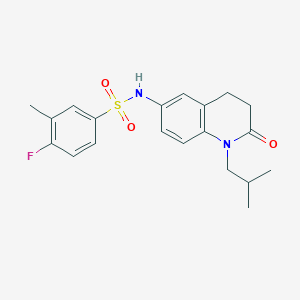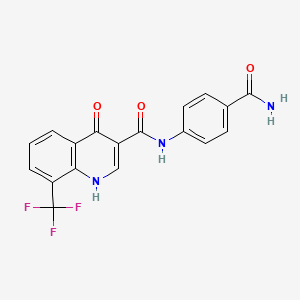amine CAS No. 1825653-32-4](/img/structure/B2765251.png)
[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine, also known as BPPA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. BPPA is a member of the class of compounds known as propargylamines, which have been found to exhibit neuroprotective properties. In
Mecanismo De Acción
[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine has been found to act as a monoamine oxidase-B (MAO-B) inhibitor, which is an enzyme that is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine can increase the levels of dopamine in the brain, which can help to protect against neurodegeneration.
Biochemical and Physiological Effects:
[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine has been found to increase the levels of dopamine in the brain, which can help to protect against neurodegeneration. [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine has also been found to inhibit the growth of certain cancer cells, although the exact mechanism of action is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine in lab experiments is that it has been found to exhibit neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases. However, one limitation of using [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine is that it can be difficult to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine. One area of research could be to further explore its potential therapeutic applications for the treatment of neurodegenerative diseases. Another area of research could be to investigate its anti-cancer properties and to better understand its mechanism of action in inhibiting the growth of cancer cells. Additionally, future research could focus on developing more efficient methods for synthesizing [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine, which could help to increase its availability for research purposes.
Métodos De Síntesis
The synthesis of [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine involves a multi-step process that begins with the reaction of 2-methyl-2-propanol with sodium hydride to form the corresponding sodium alkoxide. This is followed by the reaction of the sodium alkoxide with propargyl bromide to form the propargyl alcohol. The final step involves the reaction of the propargyl alcohol with benzyl chloroformate and ammonia to form [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine.
Aplicaciones Científicas De Investigación
[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine has been found to exhibit neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine has also been studied for its anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
2-methyl-1-phenylmethoxy-N-prop-2-ynylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-10-15-14(2,3)12-16-11-13-8-6-5-7-9-13/h1,5-9,15H,10-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLVDADATZHCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2765171.png)

![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2765173.png)
![2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2765174.png)


![[6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride](/img/structure/B2765178.png)
![5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2765179.png)





![N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2765190.png)